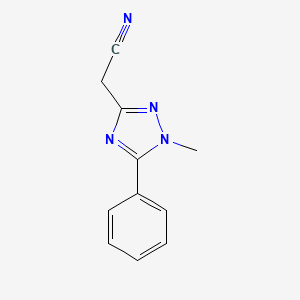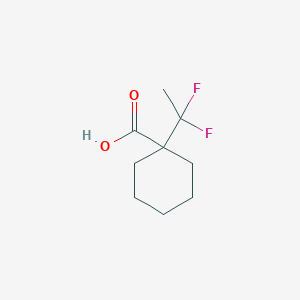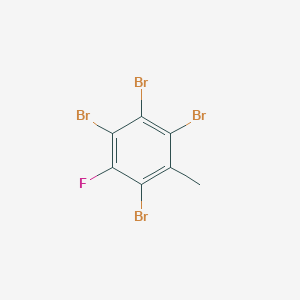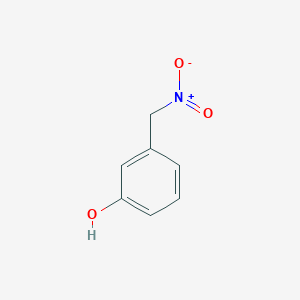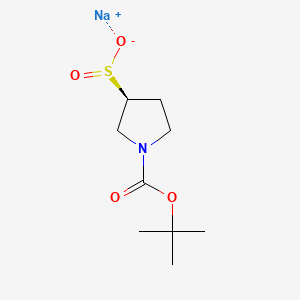
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate is a chemical compound that belongs to the class of sulfinate salts. These compounds are often used in organic synthesis due to their ability to act as nucleophiles and participate in various chemical reactions. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, providing stability and ease of removal under specific conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Sulfinylation: The protected pyrrolidine is then reacted with a sulfinylating agent, such as sulfur dioxide and a base, to introduce the sulfinate group.
Formation of Sodium Salt: The resulting sulfinate is treated with a sodium source, such as sodium hydroxide, to form the sodium salt.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfinate group can act as a nucleophile, participating in substitution reactions with electrophiles.
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: Under specific conditions, the sulfinate group can be reduced to thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Nucleophilic Substitution: Alkylated products.
Oxidation: Sulfonates.
Reduction: Thiols.
Aplicaciones Científicas De Investigación
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate has various applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates.
Biological Studies: Utilized in the modification of biomolecules for research purposes.
Industrial Applications: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate involves its ability to act as a nucleophile. The sulfinate group can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The tert-butoxycarbonyl group provides stability to the molecule, allowing it to participate in reactions without undergoing unwanted side reactions.
Comparación Con Compuestos Similares
Similar Compounds
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-sulfinate: Similar structure but with the sulfinate group at a different position.
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-4-sulfinate: Another positional isomer.
Sodium (S)-1-(tert-butoxycarbonyl)piperidine-3-sulfinate: A similar compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate is unique due to its specific structural configuration, which imparts distinct reactivity and stability. The position of the sulfinate group and the presence of the tert-butoxycarbonyl protecting group make it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H16NNaO4S |
|---|---|
Peso molecular |
257.28 g/mol |
Nombre IUPAC |
sodium;(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-sulfinate |
InChI |
InChI=1S/C9H17NO4S.Na/c1-9(2,3)14-8(11)10-5-4-7(6-10)15(12)13;/h7H,4-6H2,1-3H3,(H,12,13);/q;+1/p-1/t7-;/m0./s1 |
Clave InChI |
OKCQFZCTMMHGSD-FJXQXJEOSA-M |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H](C1)S(=O)[O-].[Na+] |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


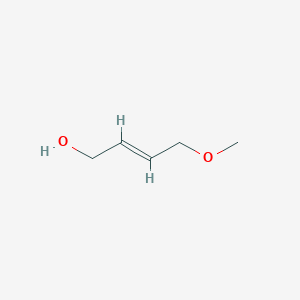
![7-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-4-yl]heptanamide](/img/structure/B13580660.png)
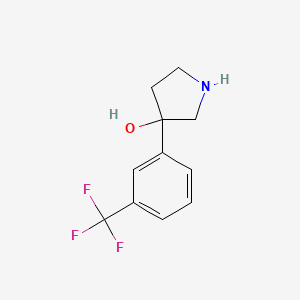
![2-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}-2-oxoacetic acid](/img/structure/B13580674.png)
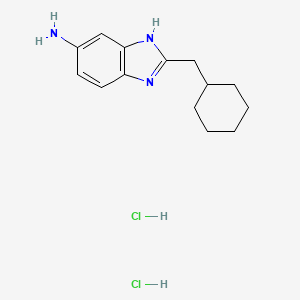
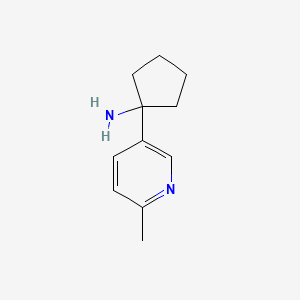
![rac-[(3R,6R)-6-(trifluoromethyl)morpholin-3-yl]methanolhydrochloride,trans](/img/structure/B13580689.png)

